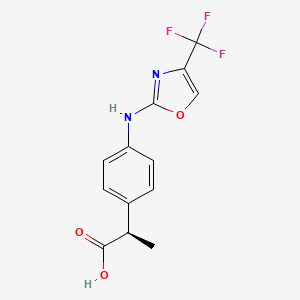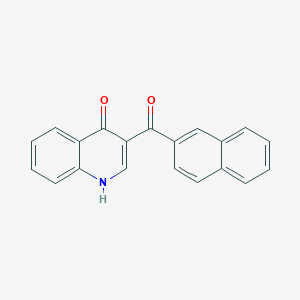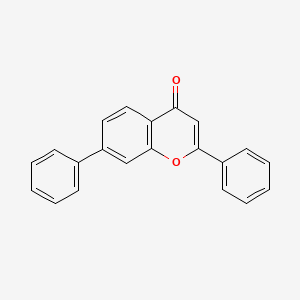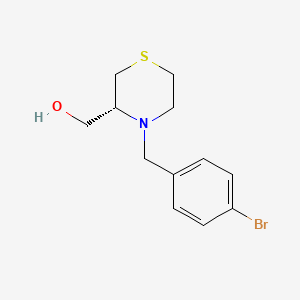
6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound features an amino group at the 6th position, a chloromethyl group at the 2nd position, and an o-tolyl group at the 3rd position on the quinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
Introduction of the o-Tolyl Group: The next step involves the introduction of the o-tolyl group at the 3rd position. This can be achieved through a Friedel-Crafts acylation reaction using o-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Chloromethylation: The chloromethyl group is introduced at the 2nd position through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Amination: Finally, the amino group is introduced at the 6th position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding quinazolinone derivatives with oxidized side chains.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.
Substitution: The amino and chloromethyl groups can participate in various substitution reactions, such as nucleophilic substitution, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives with modified side chains.
Reduction: Reduced derivatives with modified chloromethyl groups.
Substitution: New quinazolinone derivatives with substituted amino or chloromethyl groups.
科学的研究の応用
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
6-Amino-2-(methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
6-Amino-2-(chloromethyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
6-Amino-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the quinazolinone core
特性
CAS番号 |
61899-77-2 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC名 |
6-amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 |
InChIキー |
WMANXWMAWZJXFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)


![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)


![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)




